Lipophilicity (XLogP3): Furylmethyl vs. Benzyl
The 2-furylmethyl substituent confers significantly lower lipophilicity compared to a benzyl group. 1-(2-Furylmethyl)-5-oxopyrrolidine-3-carboxylic acid has a predicted XLogP3 of -0.4 , while 1-benzyl-5-oxopyrrolidine-3-carboxylic acid exhibits a higher calculated LogP of approximately 1.26 . This difference is crucial for tuning aqueous solubility and CNS penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.4 |
| Comparator Or Baseline | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid (CAS 5733-86-8), LogP ~1.26 |
| Quantified Difference | Approximately 1.66 log units lower (more hydrophilic) |
| Conditions | Predicted values from computational models (ACD/Labs, ChemSrc, Fluorochem) |
Why This Matters
Lower lipophilicity translates to higher aqueous solubility and reduced non-specific binding, which are desirable for lead compounds requiring good bioavailability and low clearance.
